molecular formula C10H13ClF3NO B13643000 (R)-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride

(R)-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride

Katalognummer: B13643000
Molekulargewicht: 255.66 g/mol
InChI-Schlüssel: ALLHEESHDHGFAP-OGFXRTJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with a chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxybenzaldehyde, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol
  • Trifluoromethyl ethers
  • Phenolic compounds with trifluoroethoxy groups

Uniqueness

®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride stands out due to its unique combination of a trifluoroethoxy group and an ethan-1-amine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H13ClF3NO

Molekulargewicht

255.66 g/mol

IUPAC-Name

(1R)-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3NO.ClH/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13;/h2-5,7H,6,14H2,1H3;1H/t7-;/m1./s1

InChI-Schlüssel

ALLHEESHDHGFAP-OGFXRTJISA-N

Isomerische SMILES

C[C@H](C1=CC=C(C=C1)OCC(F)(F)F)N.Cl

Kanonische SMILES

CC(C1=CC=C(C=C1)OCC(F)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.